3-(1-Methyl-1H-pyrazol-5-yl)aniline
Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)aniline is an organic compound that features a pyrazole ring substituted with a methyl group and an aniline moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with enzymes such asNicotinamide phosphoribosyltransferase (NAMPT) and Leishmania major pteridine reductase 1 (LmPTR1) . These enzymes play crucial roles in biological processes such as metabolism and cell growth.
Mode of Action
It’s suggested that similar compounds may interact with their targets throughbinding to the active site of the enzyme, leading to changes in the enzyme’s activity .
Biochemical Pathways
Compounds with similar structures have been reported to influence theNAD+ salvage pathway and antipromastigote activity , which are critical for cellular metabolism and growth.
Result of Action
Similar compounds have been reported to exhibitantioxidant and anticancer activities , suggesting potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, antiviral, and antioxidant effects .
Cellular Effects
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines . For instance, compound 3i, a derivative of pyrazole, was found to be cytotoxic in the RKO cell line .
Molecular Mechanism
It is known that addition of H+ ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Metabolic Pathways
Some pyrazole derivatives have been shown to inhibit c-MET in both in vitro and in vivo target modulation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the aniline group. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The methyl group can be introduced via alkylation reactions. The final step involves the coupling of the pyrazole derivative with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and eco-friendly solvents can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts
Major Products
The major products formed from these reactions include substituted pyrazoles, aniline derivatives, and various heterocyclic compounds that can serve as intermediates in further synthetic applications .
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
- 3-(1-Methyl-1H-pyrazol-5-yl)phenol
- 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives.
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYWGUASUNFUCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640331 | |
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-08-0 | |
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910037-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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